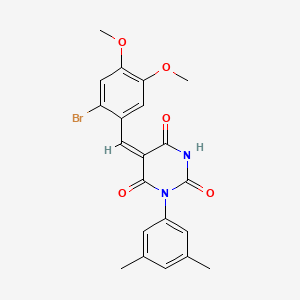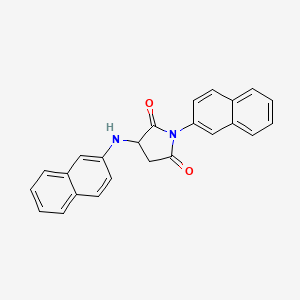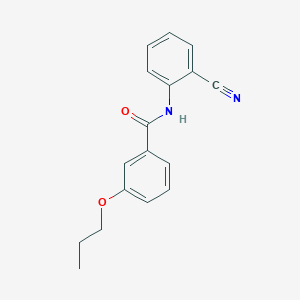
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide is a chemical compound with a unique structure that makes it valuable in various scientific research fields. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in drug discovery, neurobiology, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with N-cyclohexylpiperidine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects in neurobiology and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is known to affect neurobiological pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide: is similar to other piperidine derivatives such as:
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable tool in drug discovery and neurobiological research.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h6-7,12-13,15H,1-5,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOLVFGBRDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)


![(3S)-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B5201312.png)
![Ethyl 4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B5201322.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![3-[[1-(4-Chloroanilino)-2,2-diphenylethenyl]amino]propan-1-ol](/img/structure/B5201330.png)
![2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![N~1~-[2-(1-Azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
